REACTION_CXSMILES
|
[H-].[Na+].[F:3][C:4]([F:16])([F:15])[O:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][C:13]#[N:14])=[CH:8][CH:7]=1.Br[CH:18]([CH:20](Br)[CH3:21])[CH3:19]>C1COCC1>[F:3][C:4]([F:15])([F:16])[O:5][C:6]1[CH:7]=[CH:8][C:9]([C:12]2([C:13]#[N:14])[CH2:21][CH2:20][CH2:18][CH2:19]2)=[CH:10][CH:11]=1 |f:0.1|
|
Name
|
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1006 mg
|
Type
|
reactant
|
Smiles
|
FC(OC1=CC=C(C=C1)CC#N)(F)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1075 mg
|
Type
|
reactant
|
Smiles
|
BrC(C)C(C)Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 5 mins
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
quenched with MeOH (1 mL)
|
Type
|
ADDITION
|
Details
|
diluted with EtOAC (50 mL)
|
Type
|
WASH
|
Details
|
washed with brine (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(OC1=CC=C(C=C1)C1(CCCC1)C#N)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 905 mg | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 70.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |